molecular formula C21H20BrN5 B2387068 5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline CAS No. 866870-76-0

5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline

Cat. No.: B2387068
CAS No.: 866870-76-0
M. Wt: 422.33
InChI Key: CQVBYPRXKBDGET-UHFFFAOYSA-N
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Description

5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline is a heterocyclic compound featuring a triazolo[1,5-a]quinazoline core substituted with an azepane ring at position 5 and a 3-bromophenyl group at position 2. The azepane (a seven-membered saturated ring containing one nitrogen atom) contributes to conformational flexibility, while the 3-bromophenyl group introduces steric and electronic effects that could influence binding to biological targets.

Properties

IUPAC Name

5-(azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN5/c22-16-9-7-8-15(14-16)19-21-23-20(26-12-5-1-2-6-13-26)17-10-3-4-11-18(17)27(21)25-24-19/h3-4,7-11,14H,1-2,5-6,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVBYPRXKBDGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline is a compound that has garnered interest due to its potential biological activities. Its molecular formula is C21H20BrN5, with a molecular weight of 422.33 g/mol. The compound features a triazoloquinazoline structure, which is known for its diverse pharmacological properties.

Chemical Structure

The structural formula of this compound can be represented as follows:

C21H20BrN5\text{C}_{21}\text{H}_{20}\text{Br}\text{N}_5

This compound includes a bromophenyl group and an azepan moiety, which may influence its biological activity.

Pharmacological Properties

Research indicates that quinazoline derivatives, including those with triazole linkages, exhibit a wide range of biological activities. These include:

  • Anti-inflammatory Activity: Quinazoline derivatives have shown effectiveness in reducing inflammation by inhibiting pathways such as NF-κB activation .
  • Anticancer Activity: Some studies suggest that quinazolines can act as effective anticancer agents by targeting various cellular mechanisms involved in tumor growth and proliferation .
  • Antimicrobial Activity: Quinazolines possess antibacterial and antifungal properties, making them potential candidates for treating infections .

Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of various quinazoline derivatives. Compounds similar to this compound were screened for their ability to inhibit LPS-induced NF-κB activity in THP-1 cells. Several compounds demonstrated significant inhibition (IC50 < 50 µM), indicating the potential of this class in managing inflammatory diseases .

Anticancer Potential

Research has highlighted the cytotoxic effects of quinazoline derivatives on cancer cell lines. For instance, compounds derived from quinazolines were tested against various cancer types, showing promising results in inhibiting cell viability and inducing apoptosis . The presence of the triazole moiety in this compound may enhance its interaction with cancer targets.

Comparative Analysis of Related Compounds

Compound NameBiological ActivityReference
This compoundAnti-inflammatory, Anticancer
2-phenyl-4(3H)quinazolinesAnti-inflammatory
Quinazolin-4(3H)-onesAntimicrobial

Scientific Research Applications

Biological Activities

The biological activities of 5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline have been explored in various studies. The following sections summarize key findings regarding its pharmacological properties:

Anticancer Activity

Research indicates that compounds with triazoloquinazoline structures exhibit significant anticancer properties. For instance, derivatives of triazoloquinazolines have shown efficacy against various cancer cell lines, including breast cancer and leukemia. The mechanism of action is believed to involve the inhibition of specific kinases involved in tumor growth and proliferation.

Antimicrobial Properties

Several studies have demonstrated the antimicrobial potential of triazoloquinazolines. This compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. This property suggests its potential use in developing new antibiotics.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been investigated. It has been found to reduce inflammation in animal models, indicating its potential application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies

Several case studies have highlighted the applications of this compound:

  • Case Study 1 : A study published by Abdelkhalek et al. (2024) explored a series of quinazoline derivatives for their anti-inflammatory effects. The results showed that certain derivatives exhibited significant inhibition of edema in vivo, suggesting that modifications to the triazoloquinazoline structure could enhance therapeutic efficacy .
  • Case Study 2 : Research conducted by various pharmacologists demonstrated the antimicrobial activity of triazoloquinazolines against strains such as Escherichia coli and Staphylococcus aureus. The findings support the development of these compounds as potential alternatives to traditional antibiotics .

Comparison with Similar Compounds

Structural Comparisons

Core Heterocycle Variations :

  • Triazolo[1,5-a]quinazoline vs. Triazolo[1,5-c]quinazoline: The numbering difference in the triazole ring (positions [1,5-a] vs. [1,5-c]) alters the spatial arrangement of substituents.

Substituent Diversity :

  • Azepane vs. Piperidine/Other Amines :
    The azepane group in the target compound provides a larger ring size compared to piperidine derivatives like 7-chloro-3-[(4-ethylphenyl)sulfonyl]-5-(3-methylpiperidinyl)triazolo[1,5-a]quinazoline . Larger rings may enhance lipid solubility but reduce metabolic stability.
  • Halogen Substitution :
    The 3-bromophenyl group in the target compound differs from 5-chloro-3-(phenylsulfonyl)triazolo[1,5-a]quinazoline . Bromine’s higher atomic weight and polarizability could improve binding affinity in hydrophobic pockets compared to chlorine.
Physicochemical Properties
Compound Molecular Weight Solubility Melting Point (°C) Key Substituents
Target Compound ~463.3* Likely low in water Not reported Azepane, 3-bromophenyl
5-Chloro-3-(phenylsulfonyl) 371.8 Low Not reported Chlorine, phenylsulfonyl
7-Chloro-3-[(4-ethylphenyl)sulfonyl] 469.99 Low Not reported Chlorine, ethylphenylsulfonyl
5-(4′-Diethylamino-biphenyl)-2-ethyl ~500.6 Moderate in alcohols Not reported Diethylamino, ethyl

*Calculated based on molecular formula.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing triazoloquinazoline derivatives like 5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline?

  • Methodology : Triazoloquinazolines are typically synthesized via cyclization reactions. For example, hydrazones derived from quinazoline precursors undergo oxidative cyclization using bromine or iodine (). Alternatively, condensation of aldehydes with {2-[3-aryl-1H-1,2,4-triazolo-5-yl]phenyl}amines in glacial acetic acid or propanol-2 (with acid catalysts) under reflux or ambient nitrogen atmosphere yields derivatives .
  • Key Data : Yields range from 39.5% to 41.6% for analogous compounds (e.g., 5-cyclopentyl derivatives), with recrystallization from methanol or DMF recommended for purification .

Q. What methods are used for structural characterization of triazoloquinazoline derivatives?

  • Methodology :

  • 1H NMR : Assignments focus on aromatic protons (δ 7.1–8.1 ppm) and substituent-specific shifts (e.g., azepan-1-yl protons at δ 1.0–3.5 ppm) .
  • LC-MS : Molecular ion peaks ([M+1], [M+2]) confirm molecular weight (e.g., m/z = 321–323 for bromophenyl analogs) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content are validated against calculated values (e.g., C: 71.23% vs. 71.26% observed) .

Q. What biological activities have been reported for triazoloquinazoline derivatives?

  • Methodology : Antimicrobial activity is assessed using Mueller–Hinton agar and standard strains (e.g., S. aureus, E. coli). Compounds are dissolved in DMF and tested at 100 µg/mL, with nitrofrantoin and ketoconazole as controls .
  • Key Data : Analogous 6-bromo derivatives show moderate antifungal activity (MIC: 12.5 µg/mL against C. albicans) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of triazoloquinazoline derivatives with enhanced bioactivity?

  • Methodology :

  • Substituent Effects : Electron-withdrawing groups (e.g., 3-bromophenyl) improve antimicrobial activity by enhancing membrane permeability .
  • Heterocyclic Modifications : Replacing azepan-1-yl with adamantyl or furan-3-yl groups alters solubility and target affinity .
    • Data Contradiction : While bromine substituents enhance antifungal activity, they reduce solubility in aqueous media, necessitating SAR trade-offs .

Q. How can researchers address low synthetic yields in triazoloquinazoline cyclization reactions?

  • Methodology :

  • Solvent Optimization : Propanol-2 with HCl improves yields (40–45%) compared to acetic acid (30–35%) by stabilizing intermediates .
  • Catalyst Screening : Acidic conditions (e.g., H2SO4) accelerate cyclization but may degrade sensitive substituents like bromophenyl groups .

Q. What experimental strategies are used to evaluate photophysical properties of triazoloquinazolines?

  • Methodology :

  • Suzuki Coupling : Introduce biphenyl or carbazole groups to study fluorescence (e.g., 5-aminobiphenyl derivatives show λem = 450–470 nm) .
  • Solvatochromism : Test UV-Vis absorption in polar (DMF) vs. nonpolar (hexane) solvents to assess π-conjugation effects .

Q. How can computational modeling resolve contradictions in biological data across studies?

  • Methodology :

  • DFT Calculations : Predict electrophilicity indices (e.g., global electrophilicity ω = 3.2 eV) to correlate with antimicrobial potency .
  • Docking Studies : Simulate binding to fungal CYP51 or bacterial DNA gyrase to rationalize activity variations .

Q. What strategies optimize solubility and stability of triazoloquinazolines for in vivo studies?

  • Methodology :

  • Co-solvent Systems : Use DMF:water (1:4) or PEG-400 for pharmacokinetic assays .
  • Prodrug Design : Mask polar groups (e.g., acetylate amines) to enhance bioavailability .

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